N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . Amide derivatives also show anti-platelet activity . Recently, amide compounds have been used in drug discovery .
Synthesis Analysis
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Antimicrobial properties of isolated compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .Molecular Structure Analysis
Benzothiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use .Chemical Reactions Analysis
A mixture of 13a (400 mg, 2.24 mmol), 14a (250 mg, 2.24 mmol), HOBT (330 mg, 2.47 mmol), EDCI (560 mg, 2.92 mmol), DIPEA (930 μL, 5.61 mmol), and DMF (5 mL) was stirred at room temperature for 16 h .Physical and Chemical Properties Analysis
Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications
Synthesis and Structural Studies
Synthetic Pathways
The compound has been involved in the synthesis of various heterocyclic compounds. Notably, it's been used in the synthesis of dimethoxy[1]benzothieno[2,3-c]quinolines through photocyclization and further transformation into thiolactams, S-methyl derivatives, and chloro derivatives, highlighting its versatility in synthetic organic chemistry (Pakray & Castle, 1986). Similarly, the compound's derivatives have been synthesized and studied for their antimicrobial properties and docking studies, indicating its relevance in medicinal chemistry research (Talupur, Satheesh, & Chandrasekhar, 2021).
Advanced Synthesis for Pharmaceutical Applications
A scalable synthesis was developed for a VEGFR inhibitor involving this compound, demonstrating its importance in the large-scale production of pharmaceuticals. This involved optimizing key steps for larger-scale manufacture and developing new routes to key fragments, showing the compound's application in process chemistry and drug development (Scott et al., 2006).
Biological and Pharmacological Investigations
Cell Adhesion Inhibition
Compounds related to N-(2,3-dimethoxy-2-methylpropyl)benzo[b]thiophene-2-carboxamide have shown potential in inhibiting cell adhesion by affecting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This property points to potential therapeutic applications in inflammatory diseases and cancer metastasis (Boschelli et al., 1995).
Antimicrobial and Antitumor Evaluation
The synthesis and evaluation of various derivatives of the compound have been conducted to explore their antimicrobial and antitumor activities. This includes studying the cytostatic activity against various malignant cell lines, highlighting its potential in cancer therapy and drug development (Dogan Koruznjak et al., 2003).
Material Science and Chemistry
- Directed Metalation in Synthesis: The compound and its derivatives have been used in directed metalation for the synthesis of substituted benzo[b]thiophene, illustrating its application in material science and the development of novel materials with potential electronic, photonic, or catalytic properties (Mukherjee, Kamila, & De, 2003).
Mechanism of Action
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Safety and Hazards
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(19-3,10-18-2)9-16-14(17)13-8-11-6-4-5-7-12(11)20-13/h4-8H,9-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWOTCWHLZDJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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